molecular formula C11H12F3NO B1399706 Cyclopropyl-(3-trifluoromethoxybenzyl)amine CAS No. 625437-43-6

Cyclopropyl-(3-trifluoromethoxybenzyl)amine

Cat. No.: B1399706
CAS No.: 625437-43-6
M. Wt: 231.21 g/mol
InChI Key: ANCFTHKEGKDXKD-UHFFFAOYSA-N
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Description

Cyclopropyl-(3-trifluoromethoxybenzyl)amine is an organic compound that features a cyclopropyl group attached to a benzylamine moiety, which is further substituted with a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-(3-trifluoromethoxybenzyl)amine typically involves the reaction of cyclopropylamine with 3-trifluoromethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-(3-trifluoromethoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The benzylamine moiety can be reduced to form cyclopropyl-(3-trifluoromethoxyphenyl)methanamine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Cyclopropyl-(3-trifluoromethoxyphenyl)methanamine.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl-(3-trifluoromethoxybenzyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic targets.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Cyclopropyl-(3-trifluoromethoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by providing additional hydrophobic interactions and electronic effects. The cyclopropyl group can also contribute to the compound’s stability and rigidity, influencing its overall biological activity.

Comparison with Similar Compounds

    Cyclopropylamine: A simpler analog without the benzyl and trifluoromethoxy groups.

    3-Trifluoromethoxybenzylamine: Lacks the cyclopropyl group but retains the benzylamine and trifluoromethoxy functionalities.

    Cyclopropyl-(3-fluorobenzyl)amine: Similar structure but with a fluorine atom instead of the trifluoromethoxy group.

Uniqueness: Cyclopropyl-(3-trifluoromethoxybenzyl)amine is unique due to the combination of the cyclopropyl and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the cyclopropyl group provides rigidity and resistance to enzymatic degradation.

Properties

IUPAC Name

N-[[3-(trifluoromethoxy)phenyl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-2-8(6-10)7-15-9-4-5-9/h1-3,6,9,15H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCFTHKEGKDXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Synthesized according to typical procedure J from 3-trifluoromethoxy-benzaldehyde and cyclopropylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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